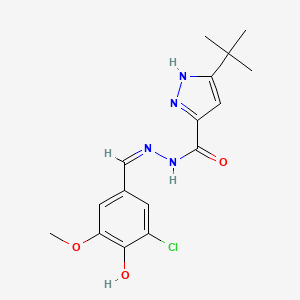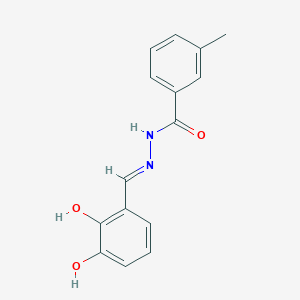
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, this compound increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and is involved in processes such as anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound administration can lead to a range of biochemical and physiological effects. These include reduced seizure activity, decreased anxiety-like behaviors, and decreased drug-seeking behaviors. Additionally, this compound has been shown to increase slow-wave sleep in rodents, suggesting that it may have potential as a sleep aid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide as a research tool is its high selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels in the brain. Additionally, this compound has been shown to be well-tolerated in animal models, with few adverse effects observed. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide and its applications in neurological and psychiatric disorders. One area of interest is the potential use of this compound as a treatment for drug addiction, given its ability to block the rewarding effects of drugs of abuse. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in anxiety disorders, sleep disorders, and other neurological and psychiatric conditions. Finally, there is a need for continued research into the pharmacokinetics and safety of this compound, in order to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide can be synthesized using a variety of methods, including the reaction of 3-phenyl-2-propynoic acid with cycloheptylamine and piperidine. The resulting product is then purified using column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce anxiety-like behaviors in rodents and to block the rewarding effects of cocaine and other drugs of abuse.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-21(15-14-18-9-4-3-5-10-18)22-19-11-8-16-23(17-19)20-12-6-1-2-7-13-20/h3-5,9-10,19-20H,1-2,6-8,11-13,16-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHJDQOEQNKTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6140997.png)
![3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)
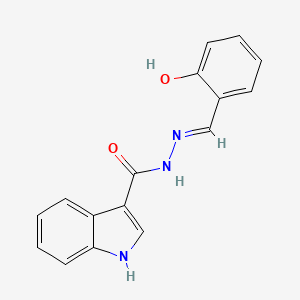
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
![5-chloro-2-ethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B6141028.png)
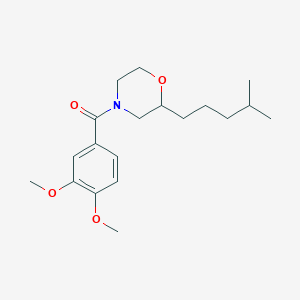
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B6141061.png)
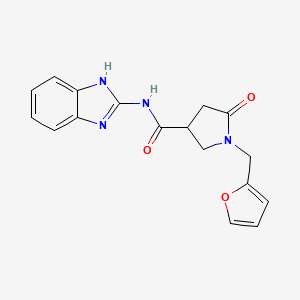
![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
